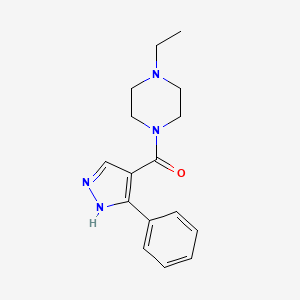
(4-ethylpiperazin-1-yl)-(5-phenyl-1H-pyrazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-ethylpiperazin-1-yl)-(5-phenyl-1H-pyrazol-4-yl)methanone, also known as EPPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPPM is a heterocyclic compound that contains a piperazine and pyrazole ring. In
作用機序
The mechanism of action of (4-ethylpiperazin-1-yl)-(5-phenyl-1H-pyrazol-4-yl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. (4-ethylpiperazin-1-yl)-(5-phenyl-1H-pyrazol-4-yl)methanone has been shown to inhibit the activity of certain kinases, such as PI3K and AKT, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
(4-ethylpiperazin-1-yl)-(5-phenyl-1H-pyrazol-4-yl)methanone has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of the immune response. (4-ethylpiperazin-1-yl)-(5-phenyl-1H-pyrazol-4-yl)methanone has also been shown to have anti-inflammatory and analgesic effects, which may make it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of (4-ethylpiperazin-1-yl)-(5-phenyl-1H-pyrazol-4-yl)methanone is its relatively simple synthesis method, which makes it easily accessible for scientific research. (4-ethylpiperazin-1-yl)-(5-phenyl-1H-pyrazol-4-yl)methanone is also highly stable and can be stored for extended periods without significant degradation. However, one of the limitations of (4-ethylpiperazin-1-yl)-(5-phenyl-1H-pyrazol-4-yl)methanone is its relatively low solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on (4-ethylpiperazin-1-yl)-(5-phenyl-1H-pyrazol-4-yl)methanone. One potential area of research is to investigate the potential of (4-ethylpiperazin-1-yl)-(5-phenyl-1H-pyrazol-4-yl)methanone as a drug candidate for the treatment of cancer and other diseases. Another area of research is to explore the mechanism of action of (4-ethylpiperazin-1-yl)-(5-phenyl-1H-pyrazol-4-yl)methanone and its potential targets in various signaling pathways. Additionally, further studies are needed to better understand the biochemical and physiological effects of (4-ethylpiperazin-1-yl)-(5-phenyl-1H-pyrazol-4-yl)methanone and its potential applications in various fields of scientific research.
合成法
The synthesis of (4-ethylpiperazin-1-yl)-(5-phenyl-1H-pyrazol-4-yl)methanone involves the reaction of 4-ethylpiperazine and 4-phenyl-1H-pyrazol-5-amine in the presence of a suitable solvent and a catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently converted into the final product. The yield of (4-ethylpiperazin-1-yl)-(5-phenyl-1H-pyrazol-4-yl)methanone can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of catalyst used.
科学的研究の応用
(4-ethylpiperazin-1-yl)-(5-phenyl-1H-pyrazol-4-yl)methanone has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the field of medicinal chemistry, where (4-ethylpiperazin-1-yl)-(5-phenyl-1H-pyrazol-4-yl)methanone has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
特性
IUPAC Name |
(4-ethylpiperazin-1-yl)-(5-phenyl-1H-pyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-2-19-8-10-20(11-9-19)16(21)14-12-17-18-15(14)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXLSYNGXCOOSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C(NN=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

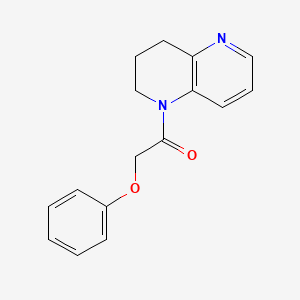
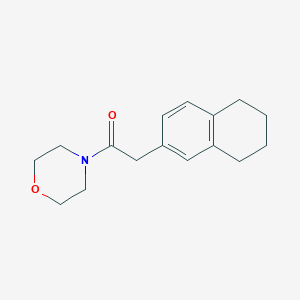
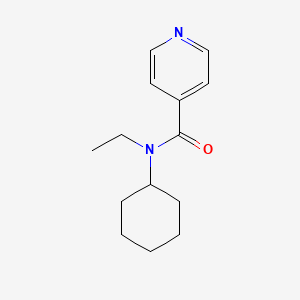
![Furan-3-yl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7507719.png)
![2-Cyclopentyl-1-[4-(4-hydroxyphenyl)piperidin-1-yl]ethanone](/img/structure/B7507725.png)
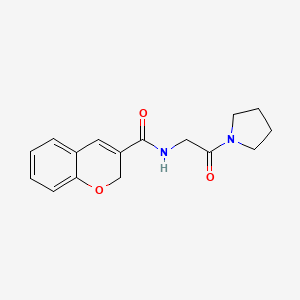
![[2-(1H-indol-3-yl)-2-oxo-1-phenylethyl] 4-pyrrolidin-1-ylsulfonylbenzoate](/img/structure/B7507732.png)
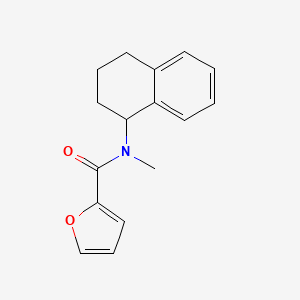

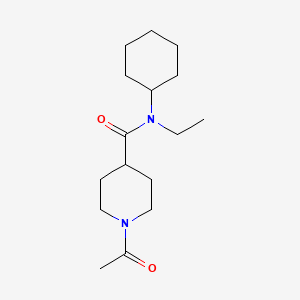
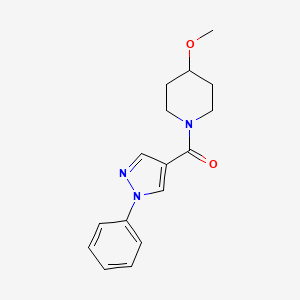

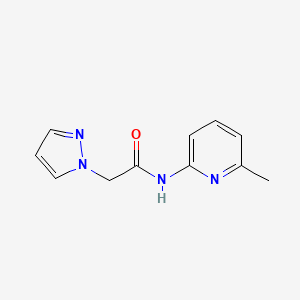
![N-[(5-chlorothiophen-2-yl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7507798.png)